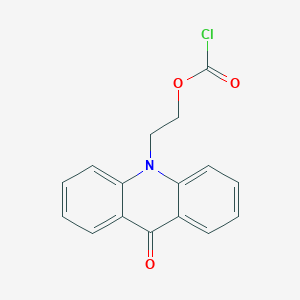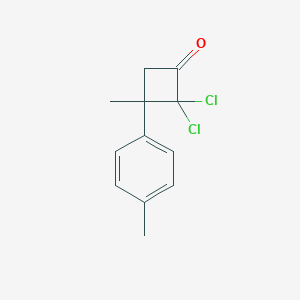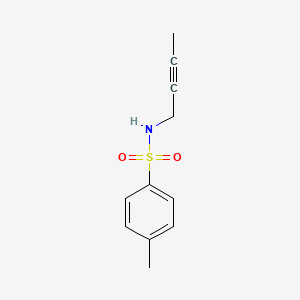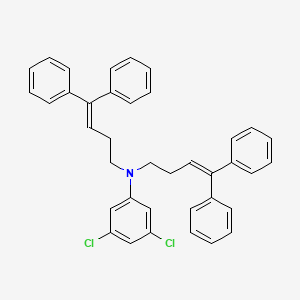
N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide is a complex organic compound characterized by its unique structure, which includes a methyl group, a triphenylmethyl group, and an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide typically involves multiple steps, including amination, reduction, esterification, and trityl protection. One common synthetic route starts with the amination of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and trityl protection to yield the desired compound . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production, with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide include:
- N-Methyl-N,2-diphenylacetamide
- N-Methylformamide
- N-Methylphenethylamine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a triphenylmethyl group and an alaninamide backbone. These features confer distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
203446-05-3 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-N-methyl-2-(tritylamino)propanamide |
InChI |
InChI=1S/C23H24N2O/c1-18(22(26)24-2)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,25H,1-2H3,(H,24,26)/t18-/m0/s1 |
InChI Key |
JHXZYGQJXDDWDZ-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)

![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)


![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)


![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
